molecular formula C24H30F3N5O8S2 B3323319 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate CAS No. 163706-57-8

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Número de catálogo: B3323319
Número CAS: 163706-57-8
Peso molecular: 637.7 g/mol
Clave InChI: XPSVMYGHHCBFMJ-WGQQHEPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C24H30F3N5O8S2 and its molecular weight is 637.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Nucleosides Research

An important aspect of scientific research related to similar compounds involves the synthesis of anticancer nucleosides intermediates. For instance, Yang Liu et al. (2014) discussed the synthesis and X-Ray structure of an anticancer nucleosides intermediate that shares a structural resemblance with the compound , highlighting its potential in developing treatments for cancer. The compound was synthesized by coupling bromotriazole with protected ribose sugar, indicating the role of such compounds in anticancer research Yang Liu, Guanghui Tian, Hongguang Ge, Xiaoyan Cao, Daihua Hu, Dehua Zhang, 2014, Journal of Crystallization Process and Technology.

Pharmacokinetics and Drug Metabolism

Research on the pharmacokinetics and metabolism of similar compounds is also vital. For example, A. Basavapathruni et al. (2014) described the nonclinical pharmacokinetics and metabolism of EPZ‐5676, a novel DOT1L histone methyltransferase inhibitor, which shares a structural motif with the compound you're interested in. This study provides insights into the pharmacokinetics in mouse, rat, and dog following administration, highlighting the compound's metabolic pathways and its potential application in treating MLL-rearranged leukemias A. Basavapathruni, Edward J. Olhava, S. Daigle, Carly A. Therkelsen, Lei Jin, P. Ann Boriack‐Sjodin, C. Allain, C. Klaus, A. Raimondi, M. Scott, A. Dovletoglou, Victoria M. Richon, R. Pollock, R. Copeland, M. Moyer, R. Chesworth, P. Pearson, N. Waters, 2014, Biopharmaceutics & Drug Disposition.

Novel Synthesis Approaches

The development of novel synthesis approaches for related compounds is another area of interest. Research into the synthesis of α-(aminomethylene)-9H-purine-6-acetic acid derivatives, for example, involves catalytic hydrogenation and substitution reactions that could be relevant for synthesizing the compound . These approaches provide a foundation for the synthesis of potentially biologically active purine derivatives N. Hamamichi, T. Miyasaka, 1991, Journal of Heterocyclic Chemistry.

Propiedades

IUPAC Name

[(2R,3R,4R,5R)-5-[6-[acetyl(2-methylsulfanylethyl)amino]-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]-3,4-diacetyloxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F3N5O8S2/c1-12(33)31(7-9-41-5)20-17-21(30-23(29-20)42-8-6-24(25,26)27)32(11-28-17)22-19(39-15(4)36)18(38-14(3)35)16(40-22)10-37-13(2)34/h11,16,18-19,22H,6-10H2,1-5H3/t16-,18-,19-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSVMYGHHCBFMJ-WGQQHEPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCSC)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)SCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCSC)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)SCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 4
Reactant of Route 4
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 5
Reactant of Route 5
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 6
Reactant of Route 6
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.